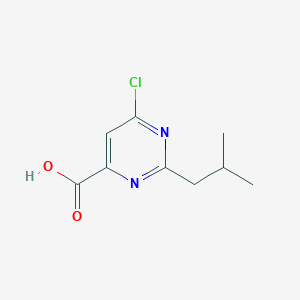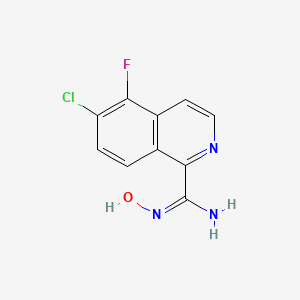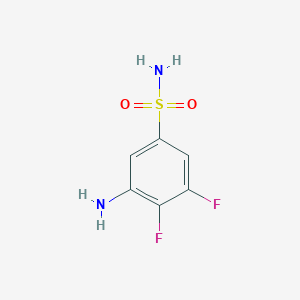
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cyclopentane derivative with an aldehyde functional group and a butenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with but-3-en-1-ylmagnesium bromide (Grignard reagent) followed by oxidation to form the aldehyde group. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butenyl group can undergo electrophilic addition reactions, such as hydrohalogenation or hydration, to form different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrohalogenation using hydrogen halides (e.g., HBr) or hydration using water in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 1-(But-3-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its reactive aldehyde group.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in biochemical assays and drug development to study enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
1-(3-methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a methyl group on the butenyl chain.
Cyclopentanecarboxaldehyde: Lacks the butenyl substituent, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a butenyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-but-3-enylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-3-6-10(9-11)7-4-5-8-10/h2,9H,1,3-8H2 |
InChI-Schlüssel |
VNVCVXLJGTYICW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1(CCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)

![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)



![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)



